molecular formula C17H14BrClF3N3O B2894260 5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396765-38-0

5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No. B2894260
CAS RN: 1396765-38-0
M. Wt: 448.67
InChI Key: SFUGPXAJPZIVFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name following IUPAC nomenclature rules. It contains a benzamide group, a pyrimidin-2-yl group, and a cyclopropyl group, among others . The exact 3D structure would require computational chemistry techniques or experimental methods like X-ray crystallography for accurate determination .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase agents showcases the potential biomedical applications of complex molecules. These compounds were synthesized via condensation and evaluated for cytotoxic and 5-lipoxygenase inhibition activities, indicating the importance of structural variation in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial Activity

Research on the synthesis and evaluation of 5–bromo–2-chloropyrimidin-4-amine derivatives for their in vitro antibacterial and antifungal activities highlights the relevance of these molecules in developing new antimicrobial agents. This study demonstrates the potential utility of such compounds in addressing pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Antifungal Activity

Another study synthesized novel pyrimidine derivatives containing an amide moiety and assessed their antifungal activities against various pathogens. Compounds with specific substitutions showed significant inhibitory activity, suggesting the critical role of structural features in antifungal efficacy (Wu et al., 2021).

Spectroscopic Characterization and Antipathogenic Activity

The synthesis and spectroscopic characterization of new thiourea derivatives, along with their tested interaction with bacterial cells, underline the potential of such molecules as anti-pathogenic agents. The study connects structural elements with antibacterial and antibiofilm properties, showcasing the application of these compounds in fighting bacterial infections (Limban et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

5-bromo-2-chloro-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClF3N3O/c18-10-3-4-12(19)11(7-10)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUGPXAJPZIVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

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